
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group, a hydroxynaphthalene moiety, and a butanone backbone, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanone backbone can be reduced to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with biological receptors, while the hydroxynaphthalene moiety may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)-1-(6-hydroxyphenyl)butan-1-one: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-(Dimethylamino)-1-(6-hydroxybenzyl)butan-1-one: Features a benzyl group instead of a naphthalene moiety.
Uniqueness
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one is unique due to its naphthalene ring, which imparts distinct chemical and physical properties compared to its phenyl and benzyl analogs. This uniqueness makes it valuable in specific applications where the naphthalene moiety’s properties are advantageous.
Propriétés
Numéro CAS |
834914-20-4 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C16H19NO2/c1-4-15(17(2)3)16(19)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,15,18H,4H2,1-3H3 |
Clé InChI |
RVZQCHYEVWPJRN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


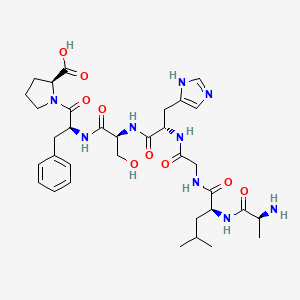
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
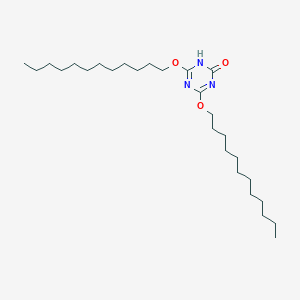
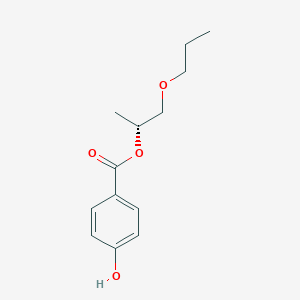
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
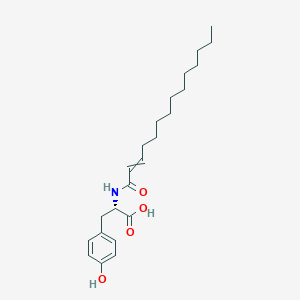
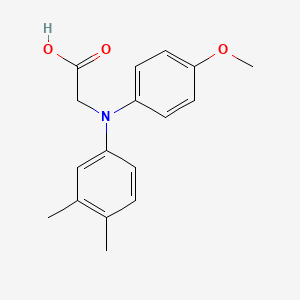
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)

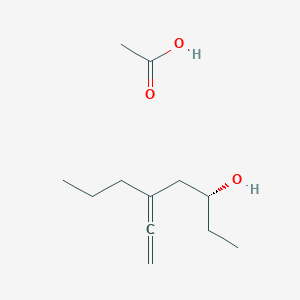
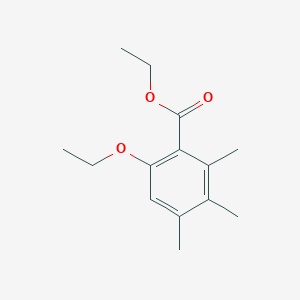
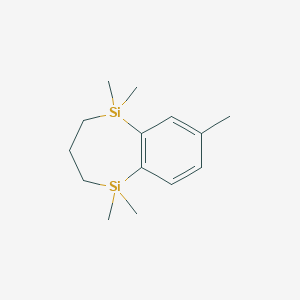
![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
